molecular formula C20H18N4O3S B2403638 5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903191-63-9

5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No. B2403638
CAS RN: 903191-63-9
M. Wt: 394.45
InChI Key: OWBVMXUHESHERA-UHFFFAOYSA-N
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Description

5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research efforts have been directed towards the synthesis of novel derivatives containing the piperazine moiety, which is structurally related to the given compound. For instance, Bektaş et al. (2010) synthesized 1,2,4-triazole derivatives starting from ester ethoxycarbonylhydrazones with primary amines, including piperazine, demonstrating antimicrobial activities against various microorganisms (Bektaş et al., 2010). This study highlights the potential of these compounds in developing new antimicrobial agents.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. The synthesized compounds, including piperazine derivatives, showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Docking Studies as EGFR Inhibitors

Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their tautomeric properties, conformations, and anti-cancer activities through molecular docking. This research demonstrates the potential of these compounds, including those with piperazine components, as effective EGFR inhibitors for cancer treatment (Karayel, 2021).

Antitubercular Activity

Foks et al. (2004) synthesized oxadiazole and triazole derivatives with a phenylpiperazine moiety, evaluating their tuberculostatic activity. The study identified compounds with significant activity against tuberculosis, indicating the role of piperazine derivatives in developing new antitubercular drugs (Foks et al., 2004).

Dual Action Antidepressants

Orús et al. (2002) synthesized benzo[b]thiophene derivatives with phenylpiperazine, aiming to obtain dual-action antidepressant drugs. These compounds showed promising activity as 5-HT1A receptor antagonists and serotonin reuptake inhibitors, underscoring their potential in treating depression (Orús et al., 2002).

properties

IUPAC Name

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(27-20)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBVMXUHESHERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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